2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile
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Overview
Description
2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile is a chemical compound with the molecular formula C14H13N3 It is a derivative of dihydroisoquinoline, a class of compounds known for their diverse biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile typically involves the alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by the formation of iminium salts. The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthesis process makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile include other derivatives of dihydroisoquinoline, such as:
- 3,4-Dihydroisoquinolinone derivatives
- N-alkylated 3,4-dihydroisoquinolinones
- 2-Benzyl-5-bromo-3,3-dimethyl-3,4-dihydroisoquinolin-2-ium bromide
Uniqueness
What sets this compound apart is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-14(2)7-10-5-3-4-6-12(10)13(17-14)11(8-15)9-16/h3-6,17H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTRQYWNVBFJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=C(C#N)C#N)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350641 |
Source
|
Record name | 2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5219-85-2 |
Source
|
Record name | 2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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